molecular formula C10H8Cl2O2 B1413619 2,3-Dichloro-6-methylcinnamic acid CAS No. 1807439-78-6

2,3-Dichloro-6-methylcinnamic acid

Cat. No.: B1413619
CAS No.: 1807439-78-6
M. Wt: 231.07 g/mol
InChI Key: ZVSDGISWMHGVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-methylcinnamic acid: is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a methyl group at the 6th position on the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-methylcinnamic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The process would be optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid group, using oxidizing agents like potassium permanganate.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: 2,3-Dichloro-6-methylbenzoic acid.

    Reduction: 2,3-Dichloro-6-methylhydrocinnamic acid.

    Substitution: Various substituted cinnamic acids depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-6-methylcinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-methylcinnamic acid exerts its effects involves interactions with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and apoptosis.

Comparison with Similar Compounds

2,3-Dichloro-6-methylcinnamic acid can be compared with other cinnamic acid derivatives such as:

  • Ferulic acid
  • Curcumin
  • Caffeic acid
  • p-Hydroxycinnamic acid
  • Chlorogenic acid

These compounds share a similar cinnamic acid backbone but differ in their substituents, which can significantly affect their biological activities and applications . For example, ferulic acid is known for its antioxidant properties, while curcumin is widely studied for its anti-inflammatory and anticancer effects.

Properties

IUPAC Name

3-(2,3-dichloro-6-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-2-4-8(11)10(12)7(6)3-5-9(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSDGISWMHGVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228078
Record name 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807439-78-6
Record name 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807439-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-methylcinnamic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-methylcinnamic acid
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-6-methylcinnamic acid
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-6-methylcinnamic acid
Reactant of Route 5
2,3-Dichloro-6-methylcinnamic acid
Reactant of Route 6
2,3-Dichloro-6-methylcinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.